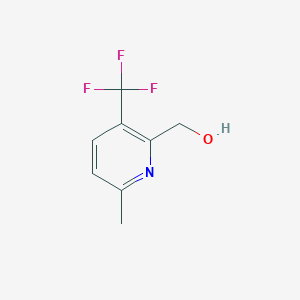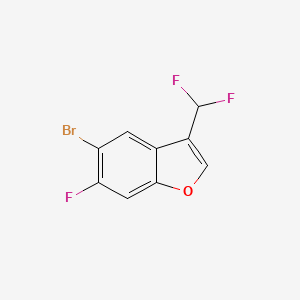
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate is a synthetic organic compound often used in the field of medicinal chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. The compound also contains a trifluorophenyl group, which can impart unique chemical properties such as increased lipophilicity and metabolic stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate typically involves multiple steps. One common method starts with the preparation of the amino acid precursor, which is then protected with the Boc group. The trifluorophenyl group is introduced through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions.
Hydrolysis: Conversion of the ester to the corresponding carboxylic acid.
Substitution: Replacement of the trifluorophenyl group with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Hydrolysis: Aqueous sodium hydroxide (NaOH) can be used for ester hydrolysis.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Deprotection: The major product is the free amine.
Hydrolysis: The major product is the corresponding carboxylic acid.
Substitution: The major product depends on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biology: Studied for its potential biological activity and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The trifluorophenyl group can interact with various molecular targets, potentially affecting enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate: Lacks the Boc protecting group.
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: Lacks the trifluorophenyl group.
Uniqueness
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate is unique due to the presence of both the Boc protecting group and the trifluorophenyl group. This combination imparts specific chemical properties that can be advantageous in various applications, such as increased stability and lipophilicity.
Eigenschaften
Molekularformel |
C17H22F3NO4 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
ethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate |
InChI |
InChI=1S/C17H22F3NO4/c1-5-24-15(22)8-11(21-16(23)25-17(2,3)4)6-10-7-13(19)14(20)9-12(10)18/h7,9,11H,5-6,8H2,1-4H3,(H,21,23)/t11-/m0/s1 |
InChI-Schlüssel |
DRSJQTJVYUFHPJ-NSHDSACASA-N |
Isomerische SMILES |
CCOC(=O)C[C@H](CC1=CC(=C(C=C1F)F)F)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)CC(CC1=CC(=C(C=C1F)F)F)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)
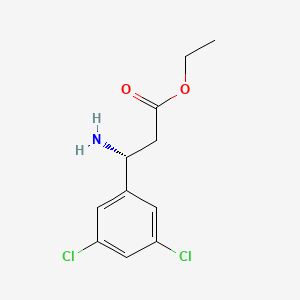
![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)

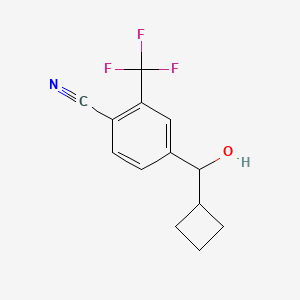
![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)
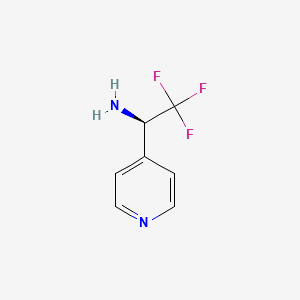


![3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13043545.png)
